5-Bromo-N-cyclobutyl-3-fluoropicolinamide
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Overview
Description
5-Bromo-N-cyclobutyl-3-fluoropicolinamide: is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the 5th position, a cyclobutyl group attached to the nitrogen atom, and a fluorine atom at the 3rd position of the picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclobutyl-3-fluoropicolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom at the 3rd position can be introduced using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclobutylation: The cyclobutyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using a cyclobutyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-N-cyclobutyl-3-fluoropicolinamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the picolinamide ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry: 5-Bromo-N-cyclobutyl-3-fluoropicolinamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorine atom can be utilized in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate molecular dynamics and interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new therapeutic agents targeting specific diseases. Its structural features may contribute to improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, including catalysts, ligands, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclobutyl-3-fluoropicolinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
5-Bromo-N-cyclobutyl-3-chloropicolinamide: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-N-cyclobutyl-3-iodopicolinamide: Similar structure but with an iodine atom instead of fluorine.
5-Bromo-N-cyclobutyl-3-methylpicolinamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 5-Bromo-N-cyclobutyl-3-fluoropicolinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, lipophilicity, and binding interactions, making this compound particularly valuable in drug design and development.
Properties
IUPAC Name |
5-bromo-N-cyclobutyl-3-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O/c11-6-4-8(12)9(13-5-6)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWXQZAWCOOUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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